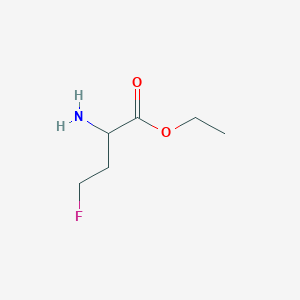![molecular formula C9H14O2 B13258065 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13258065.png)
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring an oxabicycloheptane core with an ethyl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an olefinic or acetylenic dienophile. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxabicycloheptane ring structure may also interact with specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar structural features but lacking the ethyl and carbaldehyde groups.
2-Methyl-7-oxabicyclo[2.2.1]heptane: A derivative with a methyl group instead of an ethyl group.
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde
Uniqueness
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the ethyl group and the aldehyde functional group allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-9(6-10)5-7-3-4-8(9)11-7/h6-8H,2-5H2,1H3 |
InChI Key |
PPMNWFUEXGJWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13257999.png)
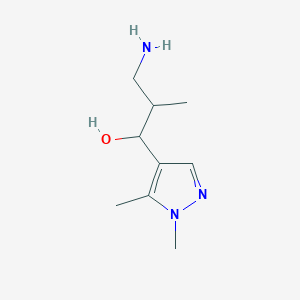

![7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13258006.png)
![3-[(Difluoromethyl)sulfanyl]propanoic acid](/img/structure/B13258008.png)
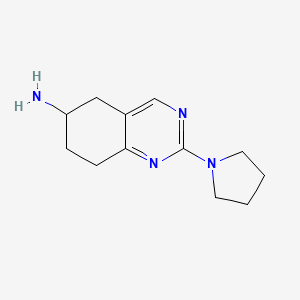
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)
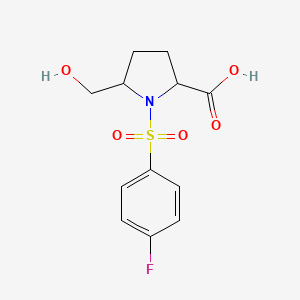
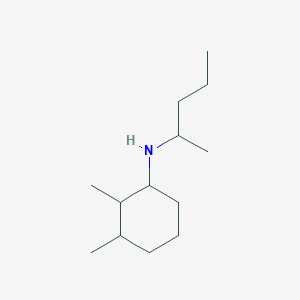
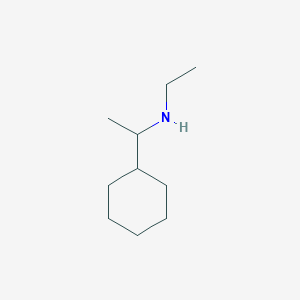
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13258027.png)
![2-[(Heptan-2-yl)amino]butan-1-ol](/img/structure/B13258031.png)
